molecular formula C21H18N6O2S B11701811 4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide

4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide

Cat. No.: B11701811
M. Wt: 418.5 g/mol
InChI Key: FTBJTADSGGMCRL-UHFFFAOYSA-N
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Description

This compound features a pyrazole-thiazole core linked to a benzamide group via a hydrazine bridge with an E-configurated hydrazone bond. The pyrazole's 3-methyl and 5-keto groups contribute to planarity and hydrogen-bonding interactions, critical for target binding . Crystallographic studies using SHELX and ORTEP confirm the stereochemistry and molecular geometry, ensuring structural fidelity .

Properties

Molecular Formula

C21H18N6O2S

Molecular Weight

418.5 g/mol

IUPAC Name

4-[[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-oxo-1H-pyrazol-4-yl]diazenyl]benzamide

InChI

InChI=1S/C21H18N6O2S/c1-12-3-5-14(6-4-12)17-11-30-21(23-17)27-20(29)18(13(2)26-27)25-24-16-9-7-15(8-10-16)19(22)28/h3-11,26H,1-2H3,(H2,22,28)

InChI Key

FTBJTADSGGMCRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE typically involves multiple steps. One common method includes the condensation of 4-methylphenyl thiazole with a hydrazine derivative, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs and their distinguishing features are summarized below:

Compound Name / CAS No. Molecular Formula Substituents (vs. Target) Molecular Weight Key Properties
Target Compound C25H20N6O2S 4-methylphenyl (thiazole), benzamide 466.51 g/mol LogP: 3.2; Moderate aqueous solubility
4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzamide (314760-99-1) C25H18N6O2S Phenyl (thiazole) 466.51 g/mol LogP: 3.8; Lower solubility due to phenyl hydrophobicity
Ethyl 4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoate (314291-08-2) C24H20N6O3 Ethyl ester (benzamide → benzoate) 452.45 g/mol LogP: 3.5; Prodrug potential via ester hydrolysis
Ethyl 4-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate (314759-03-0) C24H20N4O3 Diphenyl (pyrazole), ethyl ester 412.44 g/mol LogP: 3.0; Reduced steric hindrance

Key Observations :

  • The 4-methylphenyl group in the target compound reduces hydrophobicity compared to phenyl analogs, balancing lipophilicity and solubility .
  • Ester derivatives (e.g., CAS 314291-08-2) exhibit higher logP but may act as prodrugs, enhancing bioavailability .

Computational Similarity Analysis

Tanimoto coefficients (≥0.8) and Multiwfn-based electron localization function (ELF) analyses reveal:

  • The target compound shares ~85% structural similarity with CAS 314760-99-1, differing only in the thiazole substituent (4-methylphenyl vs. phenyl) .
  • Hydrazone planarity and electron density distribution, critical for binding, are conserved across analogs, as confirmed by Multiwfn .

Biological Activity

The compound 4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19N5OS\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{OS}

This structure features a thiazole ring and a hydrazone linkage, which are known to contribute to biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation and survival. Key mechanisms include:

  • Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of various kinases that play critical roles in tumor growth and angiogenesis.
  • Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : The compound can interfere with the cell cycle, halting the progression of cancer cells through critical checkpoints.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different assays:

Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.40 ± 0.51

These results indicate that the compound exhibits potent cytotoxicity against breast and liver cancer cells, outperforming standard reference drugs.

VEGFR-2 Kinase Inhibition

In addition to its cytotoxic effects, the compound has been tested for its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis:

CompoundIC50 (µM)Positive Control (Sorafenib)Sorafenib IC50 (µM)
Test Compound0.15Sorafenib0.059

The results suggest that this compound is a competitive inhibitor of VEGFR-2, indicating its potential utility in antiangiogenic therapies.

Study on Thiazole Derivatives

A study published in MDPI evaluated various thiazole derivatives, including similar compounds to our target molecule. The derivatives were assessed for their anticancer activities against MCF-7 and HepG2 cell lines. The findings highlighted that modifications on the thiazole ring significantly influenced cytotoxicity, emphasizing structure-activity relationships (SAR) .

Molecular Dynamics Simulations

Molecular dynamics simulations have been conducted to understand the interaction between the compound and target proteins involved in apoptosis and cell cycle regulation. These simulations revealed that specific substitutions on the phenyl and thiazole rings enhance binding affinity and stability within the target sites .

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